molecular formula C8H8Cl2O B086679 1-Chloro-4-(2-chloroethoxy)benzene CAS No. 13001-28-0

1-Chloro-4-(2-chloroethoxy)benzene

Cat. No.: B086679
CAS No.: 13001-28-0
M. Wt: 191.05 g/mol
InChI Key: DFJCCNZMGVNBKQ-UHFFFAOYSA-N
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Description

1-Chloro-4-(2-chloroethoxy)benzene is an organic compound with the molecular formula C8H8Cl2O. It is a chlorinated derivative of phenetole and is characterized by the presence of both chloro and chloroethoxy groups attached to a benzene ring. This compound is used in various chemical synthesis processes and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-4-(2-chloroethoxy)benzene can be synthesized through the reaction of 4-chlorophenol with ethylene carbonate in the presence of a catalyst such as tributylamine. The reaction is typically carried out at elevated temperatures around 150°C until the evolution of carbon dioxide ceases .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and the use of efficient catalysts to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-4-(2-chloroethoxy)benzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding phenolic derivatives.

    Reduction: The chloro groups can be reduced to form the corresponding hydroxy derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of phenolic compounds.

    Reduction: Formation of hydroxy derivatives.

Scientific Research Applications

1-Chloro-4-(2-chloroethoxy)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Investigated for its potential use in the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the manufacture of polymers and resins.

Comparison with Similar Compounds

  • 1-Chloro-4-(2-chloroethoxy)benzene
  • 2-Chloroethyl phenyl ether
  • β-Chlorophenetole

Comparison: this compound is unique due to the presence of both chloro and chloroethoxy groups on the benzene ring, which imparts distinct chemical reactivity and biological activity compared to similar compounds. For instance, 2-Chloroethyl phenyl ether and β-Chlorophenetole lack the dual chloro substitution, resulting in different reactivity patterns and applications.

Properties

IUPAC Name

1-chloro-4-(2-chloroethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2O/c9-5-6-11-8-3-1-7(10)2-4-8/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFJCCNZMGVNBKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4074487
Record name Benzene, 1-chloro-4-(2-chloroethoxy)-
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Molecular Weight

191.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13001-28-0
Record name 1-Chloro-4-(2-chloroethoxy)benzene
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloroethyl 4-chlorophenyl ether
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Record name Benzene, 1-chloro-4-(2-chloroethoxy)-
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Record name 1-chloro-4-(2-chloroethoxy)benzene
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Record name 2-CHLOROETHYL 4-CHLOROPHENYL ETHER
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Synthesis routes and methods I

Procedure details

A mixture of 4-chlorophenol (100 g), 1-bromo-2-chloroethane (335 g), potassium carbonate (129 g) and acetone (2 l) was boiled under reflux with stirring for 18 hours. The mixture was evaporated to dryness under reduced pressure and then dichloromethane was added to the cool residue. The mixture was filtered and the filtrate washed with 5M sodium hydroxide solution, water, dried, filtered and evaporated to give 2-chloroethyl 4-chlorophenyl ether as an oil.
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Synthesis routes and methods II

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A process for the preparation of 2-(2-chloroethoxy)-benzenesulfonamide of formula I ##STR15## which process comprises the etherification of 4-chlorophenol of formula II ##STR16## with ethylene carbonate at a temperature between +130° C. and +150° C. and chlorination of the resulting 4-(2-hydroxyethoxy)-chlorobenzene of formula III ##STR17## with phosgene or thionyl chloride at a temperature between +70° C. and +90° C. to give 4-(2-chloroethoxy)-chlorobenzene of formula IV ##STR18## which is converted with chlorosulfonic acid, at a temperature between -20° C. and +60° C. and subsequent neutralizaion with sodium hydroxide to the sulfonic acid sodium salt of formula V ##STR19## which is hydrogenated at a temperature between +20° C. and +70° C. to the compound of formula VI ##STR20## which is subsequently reacted with phosgene at a temperature between +60° C. and +120° C. to the sulfonic acid chloride of formula VII ##STR21## which is reacted with ammonia at a temperature between 0° C. and +100° C. to the sulfonamide of formula I.
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